molecular formula C18H21N7OS B2416997 N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049459-85-9

N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2416997
CAS No.: 1049459-85-9
M. Wt: 383.47
InChI Key: QCMXJERCBJOLHP-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound composed of three key heterocyclic systems: a piperazine carboxamide, a tetrazole, and a thiophene ring. This specific molecular architecture is frequently investigated in modern medicinal chemistry for its potential to interact with various biological targets. The piperazine moiety is a common pharmacophore known to contribute to binding affinity with central nervous system targets , while the tetrazole group is a versatile bioisostere often used to replace carboxylic acids, potentially improving metabolic stability and membrane permeability . The thiophene ring is a privileged structure in drug discovery that can enhance a compound's lipophilicity and is found in agents with diverse biological activities . Compounds featuring piperazine cores have demonstrated significant anxiolytic-like activity in preclinical models, potentially through serotonergic pathways (e.g., 5-HT 1A receptor interaction) . Furthermore, structural analogs containing the tetrazole group have been designed and synthesized as potential antiviral agents for Flavivirus infections . The presence of these functional groups suggests that this compound may have research value in neuroscience or infectious disease studies, though its specific mechanism of action would require empirical determination. Researchers are advised to investigate its pharmacological profile, including binding affinity and functional activity assays, to elucidate its precise mechanism and potential applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-14-4-6-15(7-5-14)25-16(20-21-22-25)13-23-8-10-24(11-9-23)18(26)19-17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMXJERCBJOLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, identified by CAS number 1049459-85-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N7OSC_{18}H_{21}N_{7}OS with a molecular weight of 383.5 g/mol. The compound features a piperazine ring, a thiophene moiety, and a tetrazole group, which are known for their diverse biological activities.

PropertyValue
CAS Number1049459-85-9
Molecular FormulaC₁₈H₂₁N₇OS
Molecular Weight383.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties . For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Research has demonstrated that these compounds can target oncogenic kinases such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent . Pyrazole derivatives, which share structural similarities with this compound, have been reported to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : Interaction with receptors such as PD-1/PD-L1 has been suggested, enhancing immune responses against tumors .
  • Cell Cycle Interference : By affecting cell cycle regulators, the compound can induce cell cycle arrest in cancer cells.

Study on Antitumor Effects

A study evaluating the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain compounds exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin. The results indicated that the incorporation of the tetrazole moiety significantly enhanced the cytotoxicity of these compounds against resistant cancer cells .

Antimicrobial Efficacy

In another research effort, derivatives containing thiophene rings were tested against common bacterial strains. Results showed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Key Steps : The synthesis involves coupling the thiophen-2-yl carboxamide with a piperazine-tetrazole scaffold. Optimize the reaction of the tetrazole moiety (e.g., via Huisgen cycloaddition) with the p-tolyl group under catalytic conditions (Cu(I) or Ru-based catalysts) to enhance regioselectivity .
  • Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from propan-2-ol to remove unreacted intermediates .
  • Yield Improvement : Adjust stoichiometry of hydrazine hydrate in tetrazole formation (e.g., 1:1.5 molar ratio) and monitor reaction completion via TLC .

Q. What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H20_{20}N6_6OS requires m/z 393.1492) .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in DMSO/water mixtures .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced biological activity?

Methodological Answer:

  • Tetrazole Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to improve metabolic stability, as seen in angiotensin II receptor antagonists .
  • Piperazine Substitutions : Introduce hydroxyphenyl or sulfamoyl groups at the piperazine N-position to enhance solubility and target engagement, as demonstrated in related piperazine-carbothioamide derivatives .
  • Thiophene Bioisosteres : Substitute thiophene with furan or pyridine rings to modulate lipophilicity and binding affinity .

Q. What in silico strategies predict binding modes with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2 (a common target for tetrazole-containing compounds). Focus on hydrogen bonding between the tetrazole NH and kinase hinge regions .
  • CoMFA/QSAR : Develop 3D-QSAR models using comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of the piperazine-tetrazole scaffold in receptor binding pockets .

Q. How can stability challenges (e.g., hydrolysis of the carboxamide bond) be addressed experimentally?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. If hydrolysis occurs, introduce steric hindrance (e.g., methyl groups ortho to the carboxamide) .
  • Prodrug Design : Convert the carboxamide to a methyl ester prodrug, which is enzymatically cleaved in vivo, as shown in ocular delivery studies .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activity across similar compounds?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50} values from assays using standardized protocols (e.g., ATP concentration in kinase assays). For example, tetrazole derivatives with 4-fluorophenyl groups showed 10-fold higher potency than p-tolyl analogs in angiotensin II receptor binding .
  • Assay Validation : Replicate conflicting studies using identical cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve selectivity over off-target receptors (e.g., avoiding CB1 antagonism)?

Methodological Answer:

  • Pharmacophore Filtering : Use MOE or PharmaGist to exclude moieties associated with CB1 binding (e.g., bulkier substituents at the piperazine N-position reduce affinity) .
  • Selectivity Screening : Profile the compound against panels of 50+ GPCRs (e.g., Eurofins Cerep) to identify cross-reactivity .

Experimental Design

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Rodent Models : Use rat choroidal neovascularization (CNV) models for ocular applications, with topical administration and LC-MS/MS quantification of plasma/tissue concentrations .
  • Metabolic Stability : Assess hepatic clearance using mouse liver microsomes; if CLhep_{hep} > 20 mL/min/kg, introduce polar groups (e.g., piperazine-hydroxyethyl) .

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